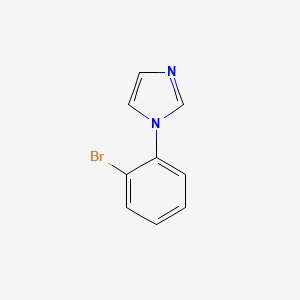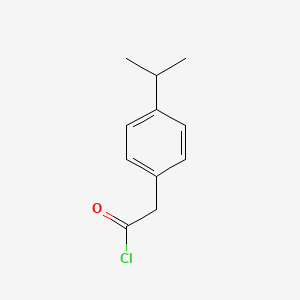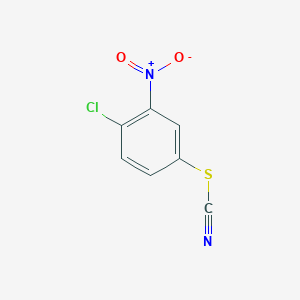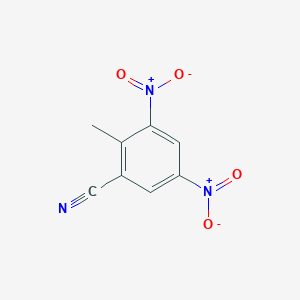
3-Amino-N-(3,5-dichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical compound that belongs to the class of benzamides with potential applications in various fields such as materials science and pharmaceuticals. The compound features an amide functional group attached to a benzene ring, which is further substituted with amino and dichlorophenyl groups. This structure is expected to confer specific physical, chemical, and electronic properties that can be exploited in different applications.
Synthesis Analysis
The synthesis of related N-aryl benzamides has been reported, where efficient procedures for the synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds are described . These compounds are synthesized through reactions of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, yielding high to quantitative yields. However, reactions with arylamines or ammonia are not straightforward and require alternative routes, such as starting from N-(1,2,2,2-tetrachloroethyl)benzamides and subsequent amination via nucleophilic substitution. The final products can then be selectively monodechlorinated by electrochemical reduction. Although the exact synthesis of 3-Amino-N-(3,5-dichlorophenyl)benzamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations . For instance, vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds have been investigated using UV-vis, FT-IR, and FT-Raman spectroscopy. Density functional theory (DFT) calculations are employed to determine ground state molecular geometries, vibrational frequencies, infrared intensities, and Raman activities. These studies provide a comprehensive understanding of the molecular structure and its influence on the properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from their electrochemical properties, which have been measured by cyclic voltammetry . The presence of substituents on the benzene ring can significantly affect the electronic properties and, consequently, the reactivity of the benzamide compounds. Time-dependent DFT calculations can further elucidate the substituent effect on the electronic properties, which is crucial for understanding the chemical behavior of these compounds in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The vibrational and electronic spectra provide insights into the bonding and electronic transitions within the molecule . Theoretical spectra obtained from DFT calculations can be compared with experimental data to make full vibrational assignments and understand the impact of different substituents on the properties of the molecule. Such analyses are essential for predicting the behavior of these compounds under different conditions and for their potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial and Antipathogenic Activity
- Antipathogenic Activity : Thiourea derivatives, including those with 3,5-dichlorophenyl groups, exhibit significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These strains are known for their biofilm-forming abilities, and the presence of chlorine atoms in the compound enhances its antibiofilm properties, suggesting potential for developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Structural and Chemical Properties
- Molecular Conformation : Studies on N-(3,5-Dichlorophenyl)benzamide have revealed specific molecular conformations, such as trans configurations in the H—N—C=O unit. These conformations are important for understanding the compound's interactions and potential reactivity (Gowda, Foro, Sowmya, & Fuess, 2008).
Application in Herbicide Development
- Herbicidal Properties : Certain benzamides, including those with 3,5-dichlorophenyl groups, have been identified as effective herbicides, particularly against annual and perennial grasses. Their potential use in agriculture, especially in forage legumes and certain crops, is notable (Viste, Cirovetti, & Horrom, 1970).
Potential in Neuroleptic Drug Development
- Neuroleptic Activity : Benzamide derivatives, including those structurally related to N-(3,5-Dichlorophenyl)benzamide, have shown promise as potential neuroleptics, with studies highlighting their inhibitory effects on certain stereotyped behaviors in animal models. This suggests their potential use in treating psychosis (Iwanami et al., 1981).
Safety And Hazards
While specific safety and hazard information for 3-Amino-N-(3,5-dichlorophenyl)benzamide was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
3-amino-N-(3,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-2-1-3-11(16)4-8/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCOHEVMVROZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(3,5-dichlorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)




![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)







